molecular formula C29H21Cl2N5O2S B11969527 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11969527
M. Wt: 574.5 g/mol
InChI Key: SJGDPFJHMMNZCU-KCSSXMTESA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its stability and biological activity. The presence of chlorophenyl groups and a phenoxyphenyl group further enhances its chemical properties, making it a valuable compound in various fields.

Preparation Methods

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the triazole ring . The final step involves the reaction of the triazole derivative with 3-phenoxybenzaldehyde under specific conditions to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl and phenoxyphenyl groups enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include:

These compounds share the triazole ring and similar substituents but differ in the specific groups attached to the triazole ring. The unique combination of chlorophenyl and phenoxyphenyl groups in 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C29H21Cl2N5O2S

Molecular Weight

574.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H21Cl2N5O2S/c30-22-11-9-21(10-12-22)28-34-35-29(36(28)24-15-13-23(31)14-16-24)39-19-27(37)33-32-18-20-5-4-8-26(17-20)38-25-6-2-1-3-7-25/h1-18H,19H2,(H,33,37)/b32-18+

InChI Key

SJGDPFJHMMNZCU-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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